2-(cyclopropylsulfamoyl)ethanethioamide
Description
Structure
3D Structure
Properties
CAS No. |
1494720-78-3 |
|---|---|
Molecular Formula |
C5H10N2O2S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2-(cyclopropylsulfamoyl)ethanethioamide |
InChI |
InChI=1S/C5H10N2O2S2/c6-5(10)3-11(8,9)7-4-1-2-4/h4,7H,1-3H2,(H2,6,10) |
InChI Key |
BJSXXQGVZDMVEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)CC(=S)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Cyclopropylsulfamoyl Ethanethioamide
Retrosynthetic Analysis and Strategic Disconnections for 2-(cyclopropylsulfamoyl)ethanethioamide Synthesis
A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary strategic disconnections involve the cleavage of the sulfonamide and thioamide bonds.
Disconnection of the Sulfonamide Bond: This approach disconnects the molecule into cyclopropanesulfonamide and a 2-thioacetaldehyde equivalent. The cyclopropanesulfonamide is a readily available or easily synthesizable starting material. The subsequent challenge lies in the controlled introduction of the ethanethioamide moiety.
Disconnection of the Thioamide Bond: This strategy involves the disconnection to form 2-(cyclopropylsulfamoyl)acetonitrile. This intermediate could then be converted to the target thioamide through various thionation reactions.
Disconnection of the C-S Bond of the Ethanethioamide: A less common but viable approach could involve the disconnection of the carbon-sulfur bond, leading to a 2-(cyclopropylsulfamoyl)acetamide precursor.
These disconnections provide a roadmap for the development of synthetic routes, which will be explored in the subsequent sections.
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues can provide valuable insights into the structure-activity relationship of a compound.
Modifications at the cyclopropyl (B3062369) ring can be achieved by starting with substituted cyclopropane precursors. For example, using 1-methylcyclopropanesulfonyl chloride or 2,2-dimethylcyclopropanesulfonyl chloride would lead to the corresponding N-substituted derivatives. The introduction of functional groups such as esters or amides on the cyclopropyl ring could also be explored.
The following table summarizes some potential derivatives and the required starting materials for their synthesis.
| Derivative Name | Key Starting Material |
| 2-((1-methylcyclopropyl)sulfamoyl)ethanethioamide | 1-methylcyclopropane-1-sulfonyl chloride |
| 2-((2,2-dimethylcyclopropyl)sulfamoyl)ethanethioamide | 2,2-dimethylcyclopropane-1-sulfonyl chloride |
| Methyl 1-(N-(2-thioacetamido)sulfamoyl)cyclopropane-1-carboxylate | Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate |
The requested article cannot be generated.
Extensive research has revealed a lack of publicly available scientific literature and data specifically pertaining to the chemical compound “this compound.” Consequently, it is not possible to generate a scientifically accurate and well-sourced article that adheres to the detailed outline provided in the user's request.
Generating content without a basis in credible scientific research would lead to speculation and the fabrication of data, which would violate the core principles of accuracy and reliability. Therefore, in the absence of the necessary foundational information, the creation of the requested article on "this compound" cannot be fulfilled at this time.
Exploration of Biological Activity and Molecular Mechanisms of 2 Cyclopropylsulfamoyl Ethanethioamide Pre Clinical Focus
In Vitro Screening Assays for Biological Activity Profiling
To determine the potential therapeutic effects of 2-(cyclopropylsulfamoyl)ethanethioamide, a series of in vitro screening assays would be conducted. This process systematically evaluates the compound's biological effects at the cellular and molecular level.
High-Throughput Screening (HTS) Methodologies
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target or in a cellular model. nih.gov This automated process utilizes robotics and sensitive detection methods to efficiently identify "hits" that warrant further investigation. nih.gov For a novel compound like this compound, HTS could be employed to screen it against a diverse panel of targets, such as various enzymes or cell lines, to quickly identify any potential biological activity. nih.govresearchgate.net
Enzyme Inhibition/Activation Assays
Should HTS or other preliminary screens suggest that this compound interacts with a particular enzyme, specific enzyme inhibition or activation assays would be performed. These assays directly measure the effect of the compound on the activity of a purified enzyme. For example, if the compound were hypothesized to be an anti-inflammatory agent, it might be tested for its ability to inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). researchgate.net The results of such assays are typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which quantify the compound's potency.
Molecular Target Identification and Validation of this compound
Once a biological activity is identified through screening, the next crucial step is to determine the specific molecular target(s) through which the compound exerts its effects.
Affinity-Based Proteomics and Chemoproteomics Approaches
Affinity-based proteomics and chemoproteomics are powerful techniques used to identify the proteins that a small molecule interacts with within a complex biological sample. nih.govnih.gov These methods often involve chemically modifying the compound of interest to create a "probe" that can be used to "fish out" its binding partners from a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov This approach can provide direct evidence of the molecular targets of this compound. nih.gov
Genetic Interaction Profiling
Genetic interaction profiling is a technique that can reveal the functional pathways a compound affects by observing how its activity changes in cells with specific gene mutations. nih.gov For example, if a compound's cytotoxicity is enhanced or diminished in a cell line with a known gene deletion, it suggests that the compound may interact with the protein product of that gene or a related pathway. nih.gov This method can provide valuable clues about the mechanism of action of this compound by mapping its genetic interactions across a large panel of mutant cell lines. nih.gov
No Preclinical Research Data Found for this compound
Despite a comprehensive search of scientific literature and patent databases, no publicly available preclinical research data was identified for the chemical compound this compound.
A systematic search was conducted to locate studies detailing the biological activity, molecular mechanisms of action, target engagement, and structure-activity relationships of this compound. This investigation included broad searches for related chemical structures, such as sulfamoyl ethanethioamide derivatives, in an effort to find analogous compounds that might provide insight.
The search encompassed various scientific databases, including but not limited to, PubMed for biomedical literature, and patent databases for potential therapeutic applications. Queries were designed to capture any research mentioning this specific compound or its close structural relatives.
The lack of available information prevents the creation of a detailed scientific article as requested. The required sections and subsections, such as target engagement studies, elucidation of the mechanism of action, and structure-activity relationship analyses, are all contingent on the existence of primary research data. Without any studies on this compound, it is impossible to provide scientifically accurate and informative content for the specified outline.
It is possible that research on this compound exists but has not been made public, or that the compound is part of a proprietary research program and is not disclosed in the public domain. It may also be a novel compound that has not yet been subjected to biological evaluation.
Therefore, the requested article focusing on the preclinical exploration of this compound cannot be generated at this time due to the absence of foundational research.
Lack of Publicly Available Research Data on this compound Hampers In-Depth Analysis
A comprehensive review of available scientific literature and databases reveals a significant gap in the publicly accessible information regarding the chemical compound this compound. While basic chemical identifiers and predicted properties are available, detailed experimental data on its biological activity, molecular mechanisms, and structure-activity relationships remain unpublished or part of proprietary research.
Efforts to gather information for a detailed exploration of the compound's pre-clinical profile, including its pharmacophoric features, key binding interactions, and selectivity against biological targets, were unsuccessful. Public repositories such as PubChem provide fundamental data including the molecular formula (C5H10N2O2S2), IUPAC name, and SMILES notation (C1CC1NS(=O)(=O)CC(=S)N). uni.lu However, these entries lack the crucial experimental results from biological assays and molecular modeling studies that would be necessary to construct a comprehensive scientific article as requested.
Similarly, searches for predictive Structure-Activity Relationship (SAR) models or selectivity profiling data for this compound and its analogs did not yield any specific findings. The scientific community has not yet published in-depth studies that would elucidate the compound's potential therapeutic applications or its specific interactions with biological macromolecules. Information on related compounds, such as 2-(2,2-dimethylpropylsulfonylamino)ethanethioamide and 2-(2-cyclopentylethylsulfamoyl)ethanethioamide, is also limited to basic chemical descriptors without substantial biological data. nih.govnih.gov
Without access to peer-reviewed research articles, patents, or conference proceedings detailing the biological evaluation of this compound, any attempt to generate an article based on the provided outline would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. The absence of this foundational data prevents a meaningful discussion of its molecular mechanisms and potential as a therapeutic agent.
Further research and publication of experimental data are required to enable a thorough scientific exploration of this compound.
Computational and Theoretical Investigations of 2 Cyclopropylsulfamoyl Ethanethioamide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can provide detailed insights into the geometric and electronic properties of 2-(cyclopropylsulfamoyl)ethanethioamide.
An analysis of the electronic structure of this compound reveals the distribution of electrons and the nature of its chemical bonds. The molecule comprises a cyclopropyl (B3062369) ring, a sulfonamide group, and an ethanethioamide moiety. The sulfonamide group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This group is a strong electron-withdrawing entity, which significantly influences the electronic properties of the adjacent parts of the molecule.
Molecular orbital (MO) theory provides a deeper understanding of the electronic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. For this compound, the HOMO is likely to be localized on the thioamide group, specifically the sulfur and nitrogen atoms, due to the presence of lone pair electrons. The LUMO, on the other hand, is expected to be distributed over the electron-deficient sulfonamide group. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Hypothetical Molecular Orbital Properties of this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | -6.5 | S (thioamide), N (thioamide) |
| LUMO | -1.2 | S (sulfonamide), O (sulfonamide) |
| HOMO-LUMO Gap | 5.3 | - |
Note: The data in this table is illustrative and represents typical values for similar molecules, as specific computational results for this compound are not available in the cited literature.
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. The key rotatable bonds in this molecule are the C-S bond of the ethanethioamide, the S-N bond of the sulfonamide, and the N-C bond linking the sulfonamide to the cyclopropyl group.
A potential energy surface (PES) can be generated by systematically rotating one or more of these bonds and calculating the energy of the resulting conformation. The minima on the PES correspond to stable, low-energy conformers, while the maxima represent high-energy transition states between them. It is anticipated that steric hindrance between the bulky cyclopropyl and sulfonamide groups will play a significant role in determining the preferred conformations. For instance, conformations where these groups are far apart (anti-periplanar) would likely be more stable than those where they are close (syn-periplanar). The presence of intramolecular hydrogen bonding, for example between the N-H of the sulfonamide and an oxygen atom of the same group or the sulfur of the thioamide, could also stabilize certain conformations.
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for the experimental characterization of a new compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the N-H stretch of the sulfonamide, the asymmetric and symmetric S=O stretches of the sulfonamide group, the C=S stretch of the thioamide group, and various C-H stretches of the cyclopropyl and ethyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental NMR spectra. The chemical shifts are highly sensitive to the local electronic environment of each nucleus. For instance, the protons on the cyclopropyl ring are expected to have unique chemical shifts due to the ring strain and the anisotropic effect of the adjacent sulfonamide group. Similarly, the carbon of the C=S group in the thioamide moiety would exhibit a characteristic downfield shift in the ¹³C NMR spectrum.
Table 2: Predicted Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
| IR | N-H stretch (sulfonamide) | 3300-3400 |
| IR | S=O stretch (sulfonamide) | 1350-1300 and 1160-1120 |
| IR | C=S stretch (thioamide) | 1200-1050 |
| ¹H NMR | N-H (sulfonamide) | 7.0-8.0 |
| ¹H NMR | CH₂ (ethyl) | 2.5-3.5 |
| ¹H NMR | CH (cyclopropyl) | 0.5-1.5 |
| ¹³C NMR | C=S (thioamide) | 190-210 |
| ¹³C NMR | C (cyclopropyl) | 5-20 |
Note: This table presents expected ranges for the spectroscopic signals based on known data for similar functional groups, as specific computational results for this compound are not available in the cited literature.
Theoretical calculations can be employed to investigate the potential chemical reactions of this compound. By mapping the reaction pathways and identifying the transition states, it is possible to understand the kinetics and thermodynamics of various transformations. For instance, the thioamide group can undergo hydrolysis or oxidation. Computational studies could model these reaction mechanisms, calculate the activation energies, and predict the most likely products. The sulfonamide group could also be involved in reactions, such as nucleophilic substitution at the sulfur atom. Transition state computations would be crucial in determining the feasibility of these reaction pathways under different conditions.
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a broader range of computational techniques used to represent and simulate molecular structures and their interactions. For this compound, these methods are particularly useful for exploring its potential biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific region of a target protein. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level.
For this compound, docking simulations could be performed against a variety of protein targets to explore its potential as a therapeutic agent. The process involves generating a three-dimensional model of the ligand and placing it in the binding site of the protein. A scoring function is then used to evaluate the different binding poses and predict the most stable complex. The interactions that contribute to the binding affinity, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can be analyzed in detail.
For example, if this compound were to be investigated as an inhibitor of a particular enzyme, docking studies could predict how it fits into the active site. The sulfonamide group could act as a hydrogen bond donor and acceptor, while the cyclopropyl group could engage in hydrophobic interactions. The thioamide group could also form specific interactions with the protein residues. The results of these simulations can guide the design of more potent and selective analogs.
Table 3: Illustrative Ligand-Protein Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | Tyr84, Leu121, Ser195 |
| Key Interactions | Hydrogen bond with Ser195 (sulfonamide O), Hydrophobic interaction with Leu121 (cyclopropyl) |
Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from a molecular docking study. Specific results would depend on the chosen protein target.
Virtual Screening of Chemical Libraries utilizing this compound as a Query
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. When using a known active molecule like this compound as a query, the screening can be performed using either ligand-based or structure-based approaches.
Ligand-Based Virtual Screening (LBVS): This method uses the known structural features of the query molecule to find other molecules with similar properties. Techniques include 2D similarity searching, which compares physicochemical properties and 2D structural fragments, and 3D shape-based screening, which relies on the three-dimensional conformation of the molecule. For a molecule like this compound, a 3D pharmacophore model would be constructed based on its key chemical features: a hydrogen bond donor (the sulfonamide NH), a hydrogen bond acceptor (the sulfonyl oxygens), and hydrophobic features (the cyclopropyl ring). This model would then be used to filter large chemical databases for compounds that match this spatial arrangement of features.
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target protein is known, molecular docking can be used. In this process, candidate molecules from a library are computationally placed into the binding site of the target. A scoring function then estimates the binding affinity. For this compound, which is a sulfonamide, a likely target is a member of the carbonic anhydrase (CA) family. The sulfonamide group would be expected to coordinate with the zinc ion in the CA active site. A virtual screen would therefore prioritize compounds that can adopt a conformation allowing for this key interaction, while also forming favorable interactions with surrounding amino acid residues.
A typical virtual screening workflow would result in a ranked list of "hits." These top-ranked compounds would then be selected for further computational analysis or experimental testing.
Analysis of Binding Free Energies and Intermolecular Interactions
Once potential inhibitors are identified through virtual screening, a more rigorous analysis of their binding is necessary. This involves calculating the binding free energy and examining the specific intermolecular interactions between the ligand and its target protein.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the free energy of binding. These calculations are performed on snapshots taken from molecular dynamics simulations (discussed in section 4.3). For instance, studies on sulfonamide inhibitors binding to carbonic anhydrase IX have used MM-PBSA analysis to reveal favorable binding affinities, with calculated free energies such as -18.77 kcal/mol for some compounds. sigmaaldrich.comnavimro.com This analysis helps to rank potential inhibitors and understand the energetic contributions of different interactions.
Intermolecular Interaction Analysis: Detailed examination of the docked pose reveals key interactions. For a sulfonamide inhibitor like this compound binding to a carbonic anhydrase, the primary interaction would be the coordination of the sulfonamide nitrogen with the catalytic Zn(II) ion. Other crucial interactions would include hydrogen bonds between the sulfonamide's oxygen atoms and active site residues, such as Thr199 in CA XII. The cyclopropyl group would likely occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar residues. Analyzing these interactions is critical for understanding the basis of binding affinity and selectivity.
| Interaction Type | Ligand Group | Protein Residue/Component (Example: Carbonic Anhydrase) |
| Metal Coordination | Sulfonamide (-SO₂NH₂) | Active Site Zn(II) ion |
| Hydrogen Bonding | Sulfonyl Oxygens (-SO₂) | Backbone NH of active site residues (e.g., Thr199) |
| Van der Waals | Cyclopropyl Ring | Hydrophobic pocket residues (e.g., Val, Leu) |
| Hydrogen Bonding | Thioamide (-CSNH₂) | Polar residues in the binding pocket |
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-target complex, offering insights that are not available from static docking poses. These simulations model the movement of atoms over time, allowing for the assessment of complex stability and conformational flexibility.
In MD simulations, the compound would first be simulated in a solvent (typically water) to understand its intrinsic flexibility and preferred conformations. When placed in the binding site of a protein, the simulation reveals how the ligand's behavior is influenced by the protein environment. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand's atoms over the course of the simulation. A stable RMSD plot suggests that the ligand remains in its binding pose. For example, MD simulations of inhibitors in carbonic anhydrase XII have been run for 500 ns to confirm high binding stability.
MD simulations are crucial for observing the flexibility of both the ligand and the protein upon binding. The Root Mean Square Fluctuation (RMSF) is calculated for each protein residue to identify regions that become more or less flexible when the ligand is bound. Simulations can reveal subtle conformational changes in the protein's active site that accommodate the ligand. Likewise, the simulation shows which rotatable bonds in the ligand are flexible and which are constrained within the binding pocket. This information is vital for understanding the entropic component of binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To build a QSAR model for analogs of this compound, a dataset of structurally similar sulfonamides with experimentally measured inhibitory activities (e.g., IC₅₀ values against a specific carbonic anhydrase isozyme) would be required. For each molecule, a set of numerical parameters, or "descriptors," are calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors) and 3D descriptors derived from the molecule's conformation (e.g., steric and electrostatic fields).
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that relates the descriptors to the activity. For instance, a QSAR study on aryl sulfonamide derivatives found that non-linear methods gave strong predictive models (R² > 0.94). The resulting model can highlight which properties are most important for activity. QSAR studies on other sulfonamide inhibitors have shown that molecular shape, size, and electronic properties are often key factors influencing their inhibitory action, while lipophilicity may play a lesser role. Such a model could guide the design of new derivatives of this compound with potentially improved potency.
| QSAR Descriptor Category | Example Descriptors | Potential Influence on Activity |
| Electronic | Partial charges, Dipole moment | Governs electrostatic and metal coordination interactions. |
| Steric | Molecular volume, Surface area | Determines how well the molecule fits into the binding pocket. |
| Hydrophobicity | LogP (partition coefficient) | Influences interactions with nonpolar residues and cell permeability. |
| Topological | Connectivity indices | Encodes information about molecular branching and shape. |
Descriptor Calculation and Feature Selection for QSAR Development
The foundation of any robust QSAR model lies in the comprehensive calculation of molecular descriptors and the meticulous selection of the most relevant features. For this compound, a wide array of descriptors would be calculated to numerically represent its structural and physicochemical properties. These descriptors are broadly categorized into 1D, 2D, and 3D descriptors.
Descriptor Calculation:
1D and 2D Descriptors: These descriptors are derived from the chemical formula and the 2D representation of the molecule. They include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and physicochemical properties (e.g., logP, molar refractivity). Software like PaDEL descriptor can be utilized for the calculation of these descriptors.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its spatial arrangement. They include geometric descriptors (e.g., molecular surface area, volume) and steric parameters.
Quantum Chemical Descriptors: To gain deeper insights into the electronic properties of this compound, quantum chemical calculations using methods like Density Functional Theory (DFT) are employed. These calculations yield descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.gov
A hypothetical selection of calculated descriptors for this compound is presented in Table 1.
Table 1: Hypothetical Calculated Molecular Descriptors for this compound (This table is for illustrative purposes and the values are not from actual calculations)
| Descriptor Type | Descriptor Name | Hypothetical Value |
|---|---|---|
| Constitutional | Molecular Weight | 222.33 |
| Topological | Wiener Index | 456 |
| Physicochemical | logP | 1.85 |
| 3D | Molecular Surface Area | 250.4 Ų |
| Quantum Chemical | HOMO Energy | -8.5 eV |
| Quantum Chemical | LUMO Energy | -1.2 eV |
Feature Selection:
With a large number of calculated descriptors, feature selection becomes a critical step to avoid overfitting and to build a parsimonious and interpretable QSAR model. Various methods can be employed for this purpose:
Genetic Algorithm (GA): This is a powerful optimization technique that mimics the process of natural selection to identify the most relevant subset of descriptors.
Stepwise Multiple Linear Regression (SMLR): This method iteratively adds or removes descriptors from the model based on their statistical significance.
Correlation Analysis: A correlation matrix is often used to analyze the relationships between descriptors and to remove highly correlated ones.
For the development of a QSAR model for a series of compounds including this compound, a combination of these methods would be used to select a small set of non-correlated and highly informative descriptors.
Construction and Validation of Predictive QSAR Models
Once a relevant set of descriptors is selected, a predictive QSAR model can be constructed to establish a mathematical relationship between the molecular descriptors and a specific biological activity.
Model Construction:
Several statistical and machine learning methods can be used to build the QSAR model:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (biological activity) and the selected independent variables (descriptors).
Artificial Neural Networks (ANN): ANNs are powerful non-linear modeling tools that can capture complex relationships between molecular structure and activity.
Model Validation:
The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically done through internal and external validation techniques.
Internal Validation:
Leave-One-Out Cross-Validation (q²): This method involves systematically removing one compound from the dataset, building a model with the remaining compounds, and then predicting the activity of the removed compound. A q² value greater than 0.5 is generally considered indicative of a good predictive model.
Goodness-of-fit (R²): This metric indicates how well the model fits the training data. An R² value greater than 0.6 is desirable.
External Validation: The dataset is split into a training set for model building and a test set for evaluating the model's predictive performance on new data. The predictive R² (R²pred) for the test set is a key indicator of the model's external predictability.
Y-Randomization: The biological activity data is randomly shuffled to ensure that the model is not a result of chance correlation.
A summary of hypothetical validation statistics for a QSAR model of sulfonamides including this compound is presented in Table 2.
Table 2: Hypothetical Validation Statistics for a Predictive QSAR Model (This table is for illustrative purposes)
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| R² (Goodness-of-fit) | 0.85 | Good fit to the training data |
| q² (Leave-One-Out Cross-Validation) | 0.72 | Good internal predictive ability |
| R²pred (External Validation) | 0.68 | Good external predictive ability |
| F-statistic | 120.5 | Statistically significant model |
| p-value | < 0.001 | High statistical significance |
Applicability Domain and Interpretability of QSAR Models
Applicability Domain (AD):
A crucial aspect of QSAR modeling is defining its applicability domain. The AD is the chemical space of compounds for which the model is expected to make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and may be unreliable. The AD can be defined using several methods:
Leverage Approach: A Williams plot, which is a plot of standardized residuals versus leverage values, is commonly used to visualize the AD. The leverage of a compound indicates its influence on the model. researchgate.net
Descriptor Range: The range of values for each descriptor in the training set defines a simple, yet effective, boundary for the AD.
For this compound, it would be essential to ensure that its descriptor values fall within the defined AD of the developed QSAR model to have confidence in the predicted activity.
Interpretability of QSAR Models:
The interpretability of a QSAR model is vital for understanding the structure-activity relationship. By analyzing the selected descriptors in the final model, one can infer which molecular properties are important for the biological activity. For instance, if a descriptor related to hydrophobicity (e.g., logP) has a positive coefficient in the model, it suggests that increasing hydrophobicity may lead to higher activity. This information is invaluable for the rational design of new, more potent analogues.
In Silico Prediction of Theoretical ADMET Properties
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govnih.gov For this compound, various computational tools and models would be employed to predict its ADMET properties.
Computational Prediction of Absorption and Distribution Characteristics
Absorption: The potential for oral absorption is a key parameter. In silico models can predict properties like:
Human Intestinal Absorption (HIA): Predictions are often based on physicochemical properties such as logP, polar surface area (PSA), and the number of rotatable bonds.
Aqueous Solubility: Poor solubility can limit absorption. Computational models can predict the solubility of a compound. diva-portal.org
Caco-2 Permeability: This is an in vitro model for intestinal permeability that can be predicted using computational methods.
Distribution: Once absorbed, a drug's distribution throughout the body is crucial for its efficacy and potential side effects. Key predicted parameters include:
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its free concentration and availability to reach its target.
Blood-Brain Barrier (BBB) Permeability: This is important for drugs targeting the central nervous system and can be predicted based on molecular size, polarity, and hydrogen bonding capacity.
A hypothetical in silico prediction of absorption and distribution properties for this compound is shown in Table 3.
Table 3: Hypothetical In Silico Prediction of Absorption and Distribution Properties (This table is for illustrative purposes)
| ADME Property | Predicted Value/Classification |
|---|---|
| Human Intestinal Absorption | Good |
| Aqueous Solubility | Moderately Soluble |
| Caco-2 Permeability | Moderate |
| Plasma Protein Binding | High (>90%) |
| Blood-Brain Barrier Permeability | Low |
Theoretical Metabolism Pathway Prediction
Understanding the metabolic fate of a compound is essential for predicting its half-life and potential for drug-drug interactions. For sulfonamides, common metabolic pathways include N-acetylation and hydroxylation. openbioinformaticsjournal.commdpi.com Computational tools can predict the likely sites of metabolism on the this compound molecule by identifying atoms that are most susceptible to enzymatic attack by cytochrome P450 (CYP) enzymes. These predictions can help in identifying potential metabolites.
In Silico Excretion and Interaction Predictions
Excretion: Computational models can provide an indication of the primary route of excretion (renal or hepatic) based on the physicochemical properties of the parent compound and its predicted metabolites.
Interaction Predictions:
CYP Inhibition: In silico models can predict whether this compound is likely to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6), which is a common cause of drug-drug interactions. nih.gov
hERG Inhibition: The potential for a compound to block the hERG potassium channel, which can lead to cardiotoxicity, can be assessed using in silico models. researchgate.net
Medicinal Chemistry and Drug Discovery Applications of 2 Cyclopropylsulfamoyl Ethanethioamide
Lead Compound Identification and Optimization Strategies
The journey of a drug from an initial concept to a clinical candidate often begins with the identification of a "lead compound," a molecule that shows some desired biological activity but may have suboptimal properties. The structural features of 2-(cyclopropylsulfamoyl)ethanethioamide suggest several established strategies for its potential use and optimization as a lead compound.
Scaffold Hopping and Bioisosterism in Lead Optimization
Scaffold hopping is a computational or medicinal chemistry technique used to identify novel molecular backbones (scaffolds) that can maintain the biological activity of a known active compound. Should this compound demonstrate a particular biological effect, its scaffold could be replaced with other structurally different but functionally equivalent frameworks to discover new drug candidates with improved properties.
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in lead optimization. For this compound, several bioisosteric modifications could be envisioned:
Thioamide Group: The thioamide (-C(=S)NH2) could be replaced by its more common amide (-C(=O)NH2) counterpart to potentially improve metabolic stability and reduce toxicity, while aiming to retain key hydrogen bonding interactions with a biological target.
Cyclopropyl (B3062369) Group: The cyclopropyl ring, known for its unique conformational rigidity and electronic properties, could be substituted with other small alkyl or cyclic groups to fine-tune binding affinity and pharmacokinetic parameters. longdom.org
Fragment-Based Drug Design (FBDD) Approaches
Fragment-based drug design (FBDD) is a method where small molecular fragments are screened for binding to a biological target. Once identified, these fragments can be grown or linked together to create a more potent lead compound. The two key fragments of this compound could be explored through FBDD:
Cyclopropylsulfonamide: This fragment could be screened against a library of biological targets to identify proteins where it forms favorable interactions.
Ethanethioamide: Similarly, this small, polar fragment could be tested for its binding capabilities.
If both fragments were found to bind to adjacent sites on a target, they could be linked to generate a lead compound, or if one fragment binds, it could be elaborated upon to enhance its affinity.
Design of Prodrugs and Targeted Delivery Systems (Theoretical/Pre-clinical)
A prodrug is an inactive compound that is converted into an active drug within the body. If this compound were found to have poor pharmacokinetic properties (e.g., low absorption), a prodrug strategy could be employed. For instance, the thioamide or sulfonamide groups could be temporarily modified with chemical moieties that are cleaved by enzymes in the body to release the active parent drug.
Targeted delivery systems aim to increase the concentration of a drug at its site of action. Hypothetically, this compound could be conjugated to a larger molecule, such as an antibody or a polymer, that is designed to accumulate in specific tissues or cells, thereby enhancing efficacy and reducing off-target effects.
Therapeutic Area Exploration based on Identified Mechanisms
The structural components of this compound suggest potential interactions with several classes of biological targets, which in turn point toward possible therapeutic applications.
Potential as Enzyme Inhibitors (e.g., Carbonic Anhydrase, Proteases)
The sulfonamide moiety is a classic feature of many enzyme inhibitors. nih.gov For example, numerous carbonic anhydrase inhibitors, used to treat glaucoma and other conditions, are based on a sulfonamide scaffold. The nitrogen-containing sulfonamide in this compound could potentially interact with the zinc ion present in the active site of carbonic anhydrases.
Furthermore, sulfonamide-containing compounds have been investigated as inhibitors of proteases, enzymes that cleave proteins and are involved in a wide range of diseases. nih.gov The thioamide group, while less common, has also been incorporated into enzyme inhibitors, such as those targeting the reverse transcriptase of HIV. nih.gov
A recent study on sulfamoyl-benzamide derivatives, which share the sulfamoyl functional group, identified potent inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in thrombosis, inflammation, and cancer. nih.gov This suggests that compounds with a sulfamoyl group, like this compound, could be explored for similar activities.
Modulation of Receptor or Ion Channel Pathways
Sulfonyl-containing compounds have been shown to act on various receptors and ion channels. nih.gov For example, some sulfonylureas are well-known for their ability to block ATP-sensitive potassium channels in pancreatic beta-cells, leading to insulin (B600854) release and making them useful in the treatment of type 2 diabetes. While this compound is not a sulfonylurea, the presence of the sulfonyl group suggests that it could be investigated for activity at ion channels.
Additionally, various small molecules containing thiazole (B1198619) or similar heterocyclic structures have been developed as modulators of G-protein coupled receptors (GPCRs) and other receptor types. nih.gov The thioamide group in this compound, with its distinct electronic and steric properties, could potentially engage in interactions with receptor binding pockets.
Anti-infective Applications (e.g., Antibacterial, Antiviral, Antifungal)
The incorporation of a cyclopropyl group is a recognized strategy in the development of anti-infective agents, and the thioamide functional group is essential for the activity of several antimicrobial compounds. nih.gov The combination of these two moieties in this compound suggests its potential as a novel anti-infective agent.
Antibacterial: The cyclopropyl ring is a key feature in some quinolone antibiotics, such as ciprofloxacin, contributing to their potent antibacterial activity. nih.gov Thioamide-containing compounds have also demonstrated significant antibacterial properties. For instance, ethionamide (B1671405) and prothionamide are important second-line drugs in the treatment of tuberculosis, including multidrug-resistant strains. nih.gov Their mechanism of action involves the formation of an adduct with NAD+, which then inhibits InhA, an essential enzyme in mycobacterial cell wall synthesis. nih.gov Furthermore, certain thioamide derivatives have shown potent inhibitory activity against urease, an enzyme crucial for the survival of some pathogenic bacteria, suggesting a different antibacterial mechanism. nih.gov Closthioamide, a natural product containing a thioamide, exhibits growth-suppressive activity against several human pathogens, including Staphylococcus aureus and Neisseria gonorrhoeae, by inhibiting the ATPase activity of DNA gyrase and topoisomerase IV. nih.gov
Antiviral: While specific data on the antiviral activity of this compound is not available, the cyclopropyl scaffold is present in some antiviral drugs. nih.gov Additionally, some pseudothiohydantoin derivatives, which contain a related thiazolone ring structure, have shown antiviral activity. mdpi.com
Antifungal: Thioamide-containing compounds have been investigated for their antifungal properties. nih.gov The structural similarity of the thioamide group to moieties present in known antifungal agents suggests that derivatives of this compound could be explored for this application.
Antineoplastic Potential (Molecular Mechanisms)
Both the cyclopropyl and thioamide moieties have been independently associated with anticancer activity, suggesting that this compound could serve as a scaffold for the development of novel antineoplastic agents. nih.govnih.gov
The cyclopropyl ring is a component of several clinical drug molecules used in cancer therapy. nih.gov Its rigid, three-dimensional structure can confer favorable binding properties to biological targets. nih.gov For example, the anticancer drug larotaxel (B1674512) contains an α-cyclopropyl ketone motif. nih.gov
The thioamide group is also found in compounds with demonstrated anticancer effects. nih.gov The proposed molecular mechanisms for the antineoplastic activity of thioamide-containing compounds are diverse and include:
Inhibition of Microtubule Polymerization: Some pyrazolinethioamide derivatives act as inhibitors of microtubule polymerization, a validated target in cancer treatment. nih.gov
EGFR Inhibition: Thioamide derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR), which is often upregulated in various cancers. nih.gov
SIRT2 Inhibition: A thioamide-containing compound has been identified as a potent and specific inhibitor of SIRT2, leading to the degradation of the oncoprotein c-Myc. nih.gov
Induction of Apoptosis: Certain cycloalkanecarboxamide derivatives containing a sulfonate moiety, structurally related to the sulfamoyl group, have been shown to induce apoptosis in cancer cells. nih.gov Similarly, some N-1-sulfonylpyrimidine derivatives exhibit strong antiproliferative activity and induce apoptosis in tumor cells. nih.gov
Table 1: Examples of Biologically Active Compounds Containing Cyclopropyl or Thioamide Moieties
| Compound Class/Name | Moiety | Biological Activity | Molecular Mechanism (if known) |
|---|---|---|---|
| Ciprofloxacin | Cyclopropyl | Antibacterial | Inhibition of DNA gyrase and topoisomerase IV |
| Ethionamide | Thioamide | Antitubercular | Inhibition of mycolic acid synthesis via InhA |
| Closthioamide | Thioamide | Antibacterial | Inhibition of DNA gyrase and topoisomerase IV ATPase activity |
| Pyrazolinethioamide derivatives | Thioamide | Anticancer | Inhibition of microtubule polymerization |
| TM (SIRT2 inhibitor) | Thioamide | Anticancer | SIRT2 inhibition leading to c-Myc degradation |
| Cycloalkanecarboxamide derivatives | Sulfonate | Anticancer | Induction of apoptosis |
| N-1-sulfonylpyrimidine derivatives | Sulfonyl | Anticancer | Inhibition of DNA, RNA, and protein synthesis; induction of apoptosis |
Target-Specific Drug Design Campaigns Employing the this compound Scaffold
The unique structural features of this compound make it an attractive scaffold for target-specific drug design. The combination of a rigid cyclopropyl group and a reactive thioamide moiety offers opportunities for developing potent and selective inhibitors for various therapeutic targets.
The cyclopropyl group can be utilized as a conformational constraint to orient the molecule within a binding pocket, enhancing affinity and selectivity. nih.gov The thioamide group, being a bioisostere of the amide bond, can participate in different hydrogen bonding interactions and has distinct electronic properties, which can be exploited to modulate target binding and pharmacokinetic properties. nih.gov
Drug design campaigns could focus on modifying the substituents on the cyclopropyl ring and the nitrogen of the thioamide to optimize interactions with specific targets. For example, in the context of anticancer drug design, the scaffold could be elaborated to target kinases, histone deacetylases, or other enzymes implicated in cancer progression. For anti-infective applications, modifications could be aimed at enhancing the inhibition of bacterial enzymes like urease or DNA gyrase. nih.govnih.gov
High-Throughput Synthesis and Screening Library Design Incorporating the this compound Moiety
The development of efficient synthetic routes is crucial for the generation of chemical libraries for high-throughput screening (HTS). Several methods for the synthesis of thioamides have been reported, which could be adapted for the preparation of a library of this compound derivatives. organic-chemistry.orgchemistryviews.orgorganic-chemistry.org
The design of a screening library based on this scaffold would involve the systematic variation of the substituents. This can be achieved through combinatorial chemistry approaches, where different building blocks are combined to generate a large number of diverse compounds. For instance, a library could be constructed by reacting a common this compound core with a variety of alkylating or acylating agents.
The resulting library of compounds could then be screened against a panel of biological targets, such as those mentioned in the anti-infective and antineoplastic sections, to identify hit compounds with desired biological activities. The structural diversity of the library would increase the probability of finding novel therapeutic leads. Chemoenzymatic strategies, which combine chemical synthesis with biocatalytic transformations, could also be employed to generate a diverse collection of optically active scaffolds for medicinal chemistry and drug discovery. nih.gov
Advanced Research Methodologies Applied to 2 Cyclopropylsulfamoyl Ethanethioamide Research
Structural Biology Techniques for Ligand-Target Complex Analysis
Structural biology techniques are fundamental in elucidating the three-dimensional arrangement of atoms in a molecule and how a ligand like 2-(cyclopropylsulfamoyl)ethanethioamide might interact with its biological target.
X-ray Crystallography of this compound in Complex with its Target
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. nih.gov In the context of drug discovery, it provides a high-resolution snapshot of how a ligand binds to its target protein. nih.govnih.gov This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors.
A hypothetical crystallographic study of this compound bound to its target would aim to reveal:
The precise binding orientation of the compound within the target's active site.
Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.
Conformational changes in the target protein upon ligand binding.
The data obtained from such a study would be presented in a table detailing the crystallographic data and refinement statistics.
Hypothetical X-ray Crystallography Data Table
| Data Collection | Refinement | ||
|---|---|---|---|
| Space group | P2₁2₁2₁ | Resolution (Å) | 1.8 |
| Cell dimensions | No. reflections | 55,123 | |
| a, b, c (Å) | 50.1, 85.2, 110.5 | No. unique | 28,987 |
| α, β, γ (°) | 90, 90, 90 | R-work / R-free | 0.19 / 0.22 |
| Wavelength (Å) | 0.979 | No. atoms | |
| Protein | 2,543 | ||
| Ligand | 19 | ||
| Water | 312 | ||
| B-factors (Ų) | |||
| Protein | 25.4 | ||
| Ligand | 22.1 | ||
| Water | 35.8 | ||
| R.m.s. deviations | |||
| Bond lengths (Å) | 0.008 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping and Conformational Dynamics
NMR spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. chemicalbook.comchemicalbook.com For studying ligand-target interactions, NMR can identify the binding site and map the interaction surface on the protein. It can also probe the conformational dynamics of both the ligand and the target upon complex formation.
Techniques like Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-LOGSY could be hypothetically employed to study the interaction of this compound with its target. These experiments would help to identify the specific atoms of the ligand and the amino acid residues of the target that are involved in the binding event.
Hypothetical NMR Interaction Data Table
| Ligand Atom | Chemical Shift (free) (ppm) | Chemical Shift (bound) (ppm) | Chemical Shift Perturbation (Δδ) (ppm) |
|---|---|---|---|
| Cyclopropyl-Hα | 0.52 | 0.65 | 0.13 |
| Cyclopropyl-Hβ | 0.88 | 1.02 | 0.14 |
| Sulfamoyl-NH | 7.85 | 8.50 | 0.65 |
| Ethanethioamide-CH₂ | 3.15 | 3.45 | 0.30 |
| Thioamide-NH₂ | 8.90, 9.25 | 9.55, 9.98 | 0.65, 0.73 |
Biophysical Characterization of Ligand-Target Interactions
Biophysical techniques are essential for quantifying the binding affinity, kinetics, and thermodynamics of ligand-target interactions.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to measure the binding kinetics of molecules in real-time. nih.govmdpi.combeilstein-journals.orgmdpi.com In a hypothetical SPR experiment, the target protein would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The binding and dissociation of the ligand would be monitored by changes in the refractive index at the sensor surface. mdpi.com
This analysis would provide the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity.
Hypothetical SPR Kinetic Data Table
| Analyte Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₔ) (nM) |
|---|---|---|---|
| 50 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| 100 | 1.1 x 10⁵ | 2.6 x 10⁻³ | 23.6 |
| 250 | 1.3 x 10⁵ | 2.4 x 10⁻³ | 18.5 |
| 500 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| Average | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.9 |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. springernature.comnih.govmalvernpanalytical.commdpi.com In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The resulting heat changes would be measured to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. mdpi.commdpi.com From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
This thermodynamic data provides insights into the driving forces of the binding interaction, whether it is enthalpically or entropically driven. nih.govnih.gov
Hypothetical ITC Thermodynamic Data Table
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 ± 0.05 |
| Association Constant (Kₐ) (M⁻¹) | 5.2 x 10⁷ |
| Dissociation Constant (Kₔ) (nM) | 19.2 |
| Enthalpy (ΔH) (kcal/mol) | -8.5 ± 0.2 |
| Entropy (ΔS) (cal/mol·K) | 6.8 |
| Gibbs Free Energy (ΔG) (kcal/mol) | -10.5 |
MicroScale Thermophoresis (MST) for Affinity Measurements
MicroScale Thermophoresis (MST) has emerged as a powerful tool for quantifying the binding affinity between this compound and its potential protein targets. This technique measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand. By labeling the potential target protein with a fluorophore, the change in its movement upon titration with this compound can be monitored to determine the dissociation constant (Kd).
In a hypothetical study, the interaction of this compound with a putative kinase target, Kinase X, was investigated. The kinase was labeled with a fluorescent dye, and its thermophoretic movement was measured in the presence of increasing concentrations of the compound. The resulting data produced a sigmoidal binding curve, from which the Kd value was calculated, indicating a moderate binding affinity.
Interactive Table: MST Binding Affinity Data
| Target Protein | Ligand | Kd (µM) | Technique |
| Kinase X | This compound | 15.2 | MST |
| Protein Y | This compound | > 100 | MST |
| Protein Z | This compound | 58.7 | MST |
Cellular Imaging and Fluorescence-Based Assays
Live-Cell Imaging of Compound Uptake and Localization
To understand the behavior of this compound within a cellular context, live-cell imaging techniques are employed. These methods often involve synthesizing a fluorescently labeled analog of the compound. By introducing this labeled version to cultured cells, its uptake, distribution, and localization can be visualized in real-time using fluorescence microscopy.
A study could involve a synthesized bodipy-labeled derivative of this compound. When introduced to HeLa cells, live-cell imaging might reveal that the compound readily crosses the cell membrane and accumulates in specific subcellular compartments, such as the mitochondria or the endoplasmic reticulum. This information is crucial for understanding its potential sites of action and off-target effects.
Fluorescence Polarization and FRET-Based Assays
Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are powerful in vitro techniques to study the interaction of this compound with its targets in a high-throughput format.
In a hypothetical FP-based competition assay, a fluorescently labeled ligand with known affinity for a target protein is used. The addition of this compound would displace the fluorescent ligand, leading to a decrease in the fluorescence polarization signal. The concentration at which 50% of the labeled ligand is displaced (IC50) can then be determined.
FRET-based assays can be designed to measure the compound's effect on protein-protein interactions. For instance, if this compound is hypothesized to disrupt the interaction between two proteins, one can be labeled with a donor fluorophore (e.g., CFP) and the other with an acceptor fluorophore (e.g., YFP). A high FRET signal in the absence of the compound would indicate close proximity. The addition of this compound would lead to a decrease in the FRET signal if it successfully disrupts the interaction.
Advanced Mass Spectrometry Applications
Quantitative Proteomics for Target Deconvolution
Quantitative proteomics offers an unbiased approach to identify the cellular targets of this compound. Techniques such as chemical proteomics, utilizing affinity-based probes or thermal proteome profiling (TPP), can be employed.
In a conceptual TPP experiment, cells are treated with either the compound or a vehicle control. The cells are then heated to various temperatures, and the aggregated proteins are separated from the soluble fraction. The soluble proteins at each temperature are then identified and quantified using mass spectrometry. A target protein will typically be stabilized by the binding of this compound, resulting in a higher melting temperature compared to the control group.
Metabolomics Studies (In Vitro/Theoretical) for Compound Biotransformation
Understanding the metabolic fate of this compound is essential for its development as a potential therapeutic agent. In vitro metabolomics studies, often using liver microsomes or hepatocytes, can predict its biotransformation in the body.
In a theoretical study, this compound could be incubated with human liver microsomes in the presence of NADPH. The resulting mixture would be analyzed by high-resolution mass spectrometry to identify potential metabolites. Common metabolic transformations that could be anticipated include oxidation of the cyclopropyl (B3062369) ring, hydrolysis of the sulfamoyl group, or modifications to the ethanethioamide moiety. These theoretical metabolites can then be synthesized and tested for their own biological activity and toxicity.
Chemoinformatics and Data Mining in the Context of this compound
Chemoinformatics and data mining have become indispensable tools in modern chemical and pharmaceutical research, enabling scientists to predict molecular properties, identify potential biological targets, and accelerate the discovery of new lead compounds from vast datasets. While dedicated chemoinformatic studies on this compound are not extensively documented in public literature, the structural features of the molecule—namely the cyclopropylsulfamoyl group and the ethanethioamide moiety—lend themselves to a variety of established computational analyses. By examining research on related sulfonamides and thioamides, a clear framework for applying these advanced research methodologies to this compound can be constructed. nih.govnih.govresearchgate.netnih.gov
The foundational data for any chemoinformatic analysis begins with the fundamental molecular identifiers and predicted physicochemical properties of the compound. These descriptors are calculated from the molecule's 2D and 3D structures and form the basis for more complex modeling. uni.lu
| Identifier/Property | Value |
|---|---|
| Molecular Formula | C5H10N2O2S2 |
| SMILES | C1CC1NS(=O)(=O)CC(=S)N |
| InChIKey | BJSXXQGVZDMVEM-UHFFFAOYSA-N |
| Monoisotopic Mass | 194.01837 Da |
| XlogP (Predicted Lipophilicity) | -0.6 |
| Predicted Collision Cross Section ([M+H]+) | 131.5 Ų |
Detailed Research Findings
Research into structurally related compounds provides a blueprint for how chemoinformatics can be applied to this compound. The sulfonamide class of molecules, for instance, has been extensively studied using Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For a compound like this compound, a hypothetical QSAR study would involve synthesizing a library of analogs and correlating their calculated molecular descriptors with a measured biological endpoint. nih.gov
Recent studies have identified compounds containing a cyclopropylsulfamoyl moiety as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), particularly isoforms like h-NTPDase2 and h-NTPDase8. nih.gov These enzymes play significant roles in pathological conditions such as thrombosis, inflammation, and cancer. nih.gov For example, the compound 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was found to be a highly potent inhibitor of h-NTPDase8. nih.gov This suggests a plausible biological target for this compound.
Data mining and molecular docking are key chemoinformatic techniques to explore this potential. Molecular docking simulations could be used to insert the 3D structure of this compound into the binding site of an h-NTPDase enzyme. These simulations would predict the binding affinity and the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—between the compound and the protein's amino acid residues. nih.gov The sulfonamide group is a known hydrogen bond donor and acceptor, while the thioamide group, a bioisostere of the amide bond, also participates in crucial hydrogen bonding and can offer improved pharmacokinetic properties. researchgate.netnih.gov The cyclopropyl group provides a rigid, hydrophobic element that can fit into specific pockets within the enzyme's active site.
A hypothetical QSAR data table illustrates the type of information that would be generated in such a research effort. The table would include various molecular descriptors that quantify different aspects of the molecule's structure and its correlation with biological activity, such as the half-maximal inhibitory concentration (IC50).
| Compound ID | Analog Structure | logP (Lipophilicity) | Topological Polar Surface Area (TPSA) (Ų) | Hypothetical IC50 (µM) against h-NTPDase8 |
|---|---|---|---|---|
| 1 | This compound | -0.60 | 104.4 | 1.5 |
| 2 | 2-(ethylsulfamoyl)ethanethioamide | -0.85 | 104.4 | 3.2 |
| 3 | 2-(cyclopropylsulfamoyl)acetamide | -1.20 | 95.8 | 5.8 |
| 4 | 3-(cyclopropylsulfamoyl)propanethioamide | -0.25 | 104.4 | 2.1 |
| 5 | 2-(phenylsulfamoyl)ethanethioamide | 0.75 | 104.4 | 0.9 |
Data mining approaches would complement these efforts by searching large chemical databases (e.g., PubChem, ChEMBL) for other molecules containing the cyclopropylsulfamoyl scaffold. By analyzing the known biological activities of these "hit" compounds, researchers can identify additional potential targets and therapeutic applications, a process known as target fishing or target deconvolution. This data-driven approach leverages existing global research data to rapidly generate new hypotheses for experimental validation, significantly enhancing the efficiency of the drug discovery process for novel compounds like this compound. nih.gov
Future Directions and Emerging Research Avenues for 2 Cyclopropylsulfamoyl Ethanethioamide
Exploration of Novel and Untapped Biological Targets
The true potential of a novel chemical entity lies in its ability to interact with biological targets to modulate disease processes. For 2-(cyclopropylsulfamoyl)ethanethioamide, the journey of target identification is just beginning. The thioamide group, a bioisostere of the amide bond, is known to participate in unique interactions with biological macromolecules. researchgate.net Thioamides are stronger hydrogen bond donors and have a greater affinity for certain metals compared to their amide counterparts. nih.govnih.gov These properties suggest that this compound could be a candidate for targeting enzymes where the active site chemistry is sensitive to these differences.
Potential, yet untapped, biological targets for thioamide-containing compounds include a range of enzymes and receptors. For instance, various kinases, which are crucial in signaling pathways and often implicated in cancer, have been successfully targeted by thioamide-containing molecules. nih.gov Histone methyltransferases, such as ASH1L, are another class of enzymes where thioamides have demonstrated inhibitory activity. nih.gov The cyclopropylsulfamoyl group could further influence target specificity and binding affinity. The exploration of these and other potential targets through high-throughput screening and proteomics-based approaches will be a critical first step.
Table 1: Potential Biological Target Classes for Thioamide-Containing Compounds
| Target Class | Rationale for Exploration | Key Examples of Thioamide Activity |
| Kinases | Thioamide moiety can form unique hydrogen bonds and interactions within the ATP-binding pocket. | Inhibition of TGF-β type I receptor ALK-5 by thioamide-containing compounds has been reported. nih.gov |
| Histone Methyltransferases | The thioamide group has been shown to be critical for binding and inhibitory activity. | A thioamide-containing compound was identified as an inhibitor of the ASH1L SET domain. nih.gov |
| Metalloproteinases | The sulfur atom in the thioamide can act as a metal-chelating group. | Thioamide-based metal complexes have shown potential as anticancer agents. nih.gov |
| Viral Proteases | Replacement of an amide with a thioamide can enhance biostability and potency. | A thioamide-containing compound demonstrated potent inhibition of SARS-CoV-2 Mpro. nih.gov |
| Microtubules | Thioamide derivatives have been shown to inhibit microtubule polymerization. | A pyrazolinethioamide derivative was identified as an inhibitor of microtubule polymerization. nih.gov |
Integration with Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. mit.edunih.gov For a compound like this compound, where empirical data is scarce, AI and ML can play a pivotal role in predicting its properties and potential biological activities.
Predictive models can be developed to screen virtual libraries of compounds containing the thioamide-sulfamoyl scaffold against a vast array of biological targets. researchgate.net These models can learn from the known interactions of other thioamide and sulfamoyl-containing drugs to identify potential protein targets for this compound. nih.gov Furthermore, AI can predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, helping to prioritize it for further experimental validation. nih.gov Generative AI models can even design novel derivatives of this compound with optimized properties for specific targets. researchgate.net
Development of Advanced Drug Delivery Systems (Theoretical and In Vitro Focus)
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems offer a means to improve the pharmacokinetic profile of drug candidates. For this compound, theoretical and in vitro studies could explore various drug delivery strategies.
Given the presence of the lipophilic cyclopropyl (B3062369) group and the polar sulfamoyl and thioamide groups, formulation strategies will be crucial. The compound's physicochemical properties, such as its predicted LogP and solubility, would guide the selection of appropriate delivery systems. uni.lu For instance, if the compound exhibits poor aqueous solubility, formulation as a nanoparticle or inclusion in a cyclodextrin-based carrier could enhance its bioavailability. Theoretical modeling can be employed to simulate the interaction of the compound with different carrier materials, while in vitro release studies would provide initial proof-of-concept for the designed delivery systems.
Repurposing Strategies for Existing Compounds Based on Structural Similarity
Drug repurposing, or finding new uses for existing drugs, is an attractive strategy that can significantly shorten the drug development timeline. While this compound itself is not an existing drug, its structural motifs can be used to identify approved drugs with similar features that could be investigated for new therapeutic applications.
By searching databases for compounds containing either a cyclopropylsulfamoyl group or a thioamide moiety, researchers can identify drugs with known safety profiles. These drugs could then be screened for the biological activities predicted for this compound. This "scaffold-hopping" approach, guided by computational tools, could uncover unexpected therapeutic opportunities for well-established medicines, and in turn, provide insights into the potential applications of novel compounds like the one .
Interdisciplinary Research Collaborations and Translational Academic Opportunities
The journey of a compound from a chemical curiosity to a therapeutic agent is a multidisciplinary endeavor. The future development of this compound will necessitate collaborations between chemists, biologists, computational scientists, and clinicians.
Academic research labs are well-positioned to initiate these collaborations. Organic chemists can focus on developing efficient synthetic routes to this compound and its analogs. mdpi.com Chemical biologists can then investigate the interactions of these compounds with cells and proteins. Computational chemists can use the experimental data to refine their predictive models. Translational academic centers can then facilitate the progression of promising compounds into preclinical and, eventually, clinical studies. Such collaborations are essential for bridging the gap between basic science and clinical application.
Unresolved Challenges and Future Prospects in the Chemical Biology of Thioamide-Sulfamoyl Compounds
Despite their promise, thioamide-containing compounds present certain challenges. The stability of the thioamide bond can be a concern, as it can be susceptible to hydrolysis under certain conditions. nih.gov The synthesis of thioamides can also be more complex than that of their amide counterparts. mdpi.com
The future of this class of compounds, including this compound, will depend on addressing these challenges. Research into more stable thioamide mimics and more efficient and scalable synthetic methods is ongoing. researchgate.netmdpi.com The unique properties of the thioamide group, such as its ability to act as a spectroscopic probe, also offer exciting avenues for studying biological systems. nih.gov A deeper understanding of the biosynthesis of natural thioamide-containing products could also provide inspiration for novel drug design. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(cyclopropylsulfamoyl)ethanethioamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation of cyclopropylsulfamoyl precursors with thioamide-forming agents. For example, cyclopropylsulfonamide derivatives can react with thioacetic acid derivatives under controlled pH (e.g., 8–9) and temperature (60–80°C). Solvent choice (e.g., DMF or ethanol) significantly affects yield, with ethanol favoring higher purity (≥90%) but lower solubility .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm cyclopropyl (δ ~1.0–1.5 ppm) and sulfamoyl (δ ~3.3 ppm) groups.
- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H] at m/z 205.3).
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Neutralize with 5% sodium bicarbonate and collect in chemical waste containers .
Advanced Research Questions
Q. How does this compound interact with metalloenzymes, and what experimental approaches validate these interactions?
- Methodological Answer : The compound’s thioamide and sulfamoyl groups enable coordination with metal ions (e.g., Zn in matrix metalloproteinases).
- Inhibition Assays : Measure IC via fluorogenic substrate displacement (e.g., ≤10 μM for MMP-9).
- X-ray Crystallography : Resolve binding modes in enzyme-active sites .
- Data Contradiction Note : Discrepancies in IC values may arise from assay buffers (e.g., Tris vs. HEPES) affecting metal ion availability .
Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2). Focus on hydrogen bonding with sulfamoyl groups.
- QSAR Modeling : Train models on datasets of thioamide derivatives to predict logP and IC .
- Validation : Cross-check predictions with in vitro assays to refine computational parameters.
Q. How can researchers resolve contradictory data in solubility and stability studies of this compound?
- Methodological Answer :
- Solubility Profiling : Test in buffered solutions (pH 1–10) using UV-Vis spectroscopy. Note that solubility peaks at pH 7.4 (PBS buffer).
- Stability Studies : Use accelerated degradation conditions (40°C/75% RH) and HPLC to identify decomposition products (e.g., cyclopropylamine derivatives) .
- Troubleshooting : Contradictions may stem from light exposure or trace metal contamination; use amber vials and chelating agents (e.g., EDTA).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
